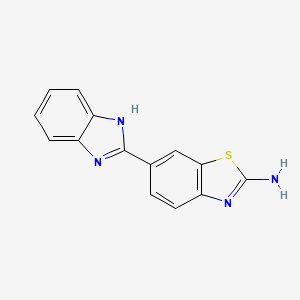

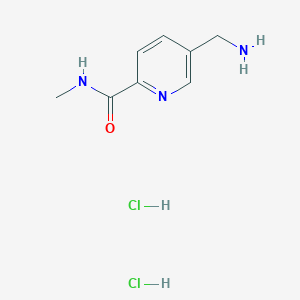

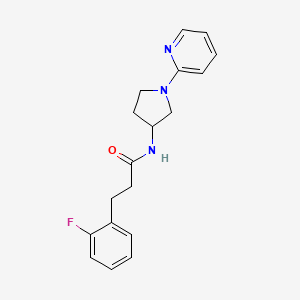

5-(aminomethyl)-N-methylpyridine-2-carboxamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. This could include the starting materials, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and presence of any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity, the products it forms, the conditions under which it reacts, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. On the chemical side, properties such as acidity or basicity, reactivity, and redox potential are often studied .Scientific Research Applications

Antitumor and Antileukemic Activities

Research has identified compounds with structures related to "5-(aminomethyl)-N-methylpyridine-2-carboxamide dihydrochloride" as potential antitumor agents. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, including those with substitutions similar to the chemical , have demonstrated in vivo antitumor activity, specifically against leukemic and solid tumor models. These compounds' antitumor effects are attributed to their ability to intercalate with DNA, a mechanism that is crucial for their biological activity (Denny et al., 1987).

Kinase Inhibition for Disease Treatment

Compounds structurally related to "5-(aminomethyl)-N-methylpyridine-2-carboxamide dihydrochloride" have been explored for their inhibitory effects on kinases, crucial enzymes in signaling pathways associated with diseases. For instance, substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides have shown potent Src/Abl kinase inhibition, indicating potential for treating hematological and solid tumor cell lines (Lombardo et al., 2004).

Synthesis and Chemical Properties

The aminocarbonylation reactions involving diiodopyridines, including compounds with functional groups related to "5-(aminomethyl)-N-methylpyridine-2-carboxamide dihydrochloride," have been studied for their utility in synthesizing carboxamide and ketocarboxamide functionalities. This chemical process is significant for creating compounds with potential biological applications (Takács et al., 2017).

Gene Expression Regulation

Research into small molecules targeting specific DNA sequences for gene expression control has revealed that compounds with similar structural elements to "5-(aminomethyl)-N-methylpyridine-2-carboxamide dihydrochloride" can inhibit specific gene transcription in cellular models. These findings highlight the potential of such molecules in therapeutic applications for controlling gene expression patterns (Gottesfeld et al., 1997).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-(aminomethyl)-N-methylpyridine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c1-10-8(12)7-3-2-6(4-9)5-11-7;;/h2-3,5H,4,9H2,1H3,(H,10,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVWZNKDBXLKOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2838196.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2838198.png)

![7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2838199.png)

![2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2838204.png)

![N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2838206.png)

![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2838210.png)